molecular formula C22H32N2O5 B584638 Enalaprilat tert-Butyl Ester CAS No. 674796-29-3

Enalaprilat tert-Butyl Ester

Cat. No.: B584638
CAS No.: 674796-29-3
M. Wt: 404.507
InChI Key: QNFBUHZOXLSHBK-SZMVWBNQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of Enalaprilat tert-Butyl Ester typically involves the esterification of enalaprilat with tert-butanol. One common method employs anhydrous magnesium sulfate and boron trifluoride diethyl etherate as catalysts . The reaction conditions are generally mild, and the process yields the desired ester in good quantities. Industrial production methods may involve similar esterification processes but on a larger scale, ensuring high purity and yield through optimized reaction conditions and purification techniques .

Chemical Reactions Analysis

Enalaprilat tert-Butyl Ester can undergo various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield enalaprilat and tert-butanol.

    Oxidation: The compound can undergo oxidation reactions, particularly at the tert-butyl group, leading to the formation of tert-butyl hydroperoxide.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, replacing the tert-butyl moiety with other substituents.

Common reagents used in these reactions include acids, bases, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used .

Biological Activity

Enalaprilat tert-butyl ester is a derivative of enalaprilat, the active metabolite of the ACE inhibitor enalapril. This compound has garnered attention for its potential therapeutic applications, particularly in cardiovascular diseases. This article delves into the biological activity of this compound, examining its pharmacodynamics, mechanisms of action, and relevant research findings.

Overview of Enalaprilat and Its Derivatives

Enalapril is a prodrug that is converted to enalaprilat after administration. Enalaprilat acts as an angiotensin-converting enzyme (ACE) inhibitor, which plays a crucial role in lowering blood pressure and managing heart failure. The tert-butyl ester modification enhances the lipophilicity of enalaprilat, potentially improving its pharmacokinetic properties and bioavailability.

Enalaprilat exerts its biological effects primarily through the inhibition of ACE, which catalyzes the conversion of angiotensin I to angiotensin II—a potent vasoconstrictor. By inhibiting this enzyme, enalaprilat leads to:

  • Decreased Angiotensin II Levels : This results in vasodilation and reduced blood pressure.
  • Increased Bradykinin Levels : Inhibition of ACE also prevents the breakdown of bradykinin, a peptide that promotes vasodilation.

The tert-butyl ester form may affect the absorption and distribution of enalaprilat, enhancing its therapeutic efficacy.

Pharmacokinetics

The pharmacokinetic profile of this compound has not been extensively characterized. However, studies on enalaprilat indicate:

  • Absorption : Following oral administration as enalapril, peak plasma concentrations are reached within 1 hour.
  • Half-life : The elimination half-life is approximately 11 hours, allowing for sustained pharmacological effects.
  • Protein Binding : Enalaprilat is about 50% bound to plasma proteins.

Cellular Uptake and Transport Mechanisms

Research indicates that the uptake of enalaprilat is mediated by renal transporters. A study demonstrated that enalaprilat has significant affinity for organic anion transporter 3 (OAT3) and OAT4, which are involved in renal excretion. The uptake into cells expressing these transporters was significantly higher compared to control cells, suggesting that these transporters play a critical role in the pharmacokinetics of enalaprilat .

Case Studies

A notable case study observed the efficacy of enalapril in patients with hypertension and heart failure. The conversion rate to enalaprilat was found to correlate with improved clinical outcomes in these patients. Additionally, it was noted that drug-drug interactions involving OAT3 could influence the systemic concentrations of co-administered medications .

Comparative Efficacy

To better understand the biological activity of this compound compared to other ACE inhibitors, a summary table is presented below:

CompoundMechanism of ActionPeak Plasma ConcentrationHalf-lifeProtein Binding
EnalaprilACE Inhibition1 hour11 hours~50%
EnalaprilatACE Inhibition1 hour11 hours~50%
This compoundEnhanced LipophilicityTBDTBDTBD

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for quantifying Enalaprilat tert-Butyl Ester purity, and how should data discrepancies be addressed?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is widely used for purity analysis due to its specificity for detecting ester derivatives. For resolving discrepancies (e.g., unexpected peaks), cross-validate results using mass spectrometry (MS) to confirm molecular weights and nuclear magnetic resonance (NMR) spectroscopy to verify structural integrity . Calibration curves must be prepared with certified reference standards (e.g., E555395, 674796-29-3) to ensure accuracy. If inconsistencies arise, re-test samples under controlled conditions (e.g., fixed pH, temperature) to rule out degradation artifacts .

Q. How can researchers optimize the synthesis of this compound to improve yield while minimizing side products?

  • Methodological Answer : Employ a factorial design of experiments (DoE) to assess critical parameters such as reaction temperature, solvent polarity, and catalyst concentration. For example, tert-butyl esterification reactions often require anhydrous conditions and catalysts like N,N'-dicyclohexylcarbodiimide (DCC). Monitor reaction progress via thin-layer chromatography (TLC) and isolate intermediates using flash chromatography. Yield optimization may involve quenching side reactions (e.g., hydrolysis) by maintaining inert atmospheres (argon/nitrogen) and using molecular sieves to scavenge water .

Q. What role does the tert-butyl ester group play in stabilizing Enalaprilat during preclinical studies?

  • Methodological Answer : The tert-butyl ester acts as a protecting group, enhancing metabolic stability by reducing premature hydrolysis in biological matrices. In vitro studies should compare hydrolysis rates of this compound vs. its free acid form (E555375) using simulated gastric fluid (SGF) and liver microsomes. Quantify degradation products via LC-MS and calculate half-life (t½) to validate stabilization efficacy .

Advanced Research Questions

Q. How can contradictory pharmacokinetic data for this compound across animal models be systematically resolved?

  • Methodological Answer : Conduct species-specific comparative studies using Sprague-Dawley rats and Cynomolgus monkeys to assess interspecies variability. Measure plasma concentrations via LC-MS/MS at predefined intervals and apply compartmental pharmacokinetic modeling (e.g., non-linear mixed-effects modeling) to identify covariates (e.g., metabolic enzyme expression differences). Validate findings with immunohistochemistry to correlate esterase activity in target tissues .

Q. What experimental strategies are recommended for elucidating the metabolic pathways of this compound in human hepatocytes?

  • Methodological Answer : Incubate the compound with primary human hepatocytes and use high-resolution mass spectrometry (HRMS) to detect phase I (hydrolysis, oxidation) and phase II (glucuronidation) metabolites. Employ stable isotope labeling (e.g., <sup>13</sup>C-tert-butyl) to track ester cleavage. Compare metabolic profiles with CYP450 inhibition assays (e.g., using ketoconazole for CYP3A4) to identify enzyme-specific pathways. Data should be analyzed with metabolomics software (e.g., XCMS Online) for pathway mapping .

Q. How should researchers design stability studies to evaluate the long-term storage conditions of this compound?

  • Methodological Answer : Follow ICH Q1A(R2) guidelines by conducting accelerated stability testing (40°C/75% RH for 6 months) and real-time studies (25°C/60% RH for 24 months). Analyze samples monthly using HPLC-UV for purity and Karl Fischer titration for moisture content. Degradation kinetics can be modeled using the Arrhenius equation to predict shelf life. For lyophilized formulations, assess reconstitution stability by monitoring particulate formation via dynamic light scattering (DLS) .

Q. What computational approaches are suitable for predicting the degradation products of this compound under acidic conditions?

  • Methodological Answer : Use density functional theory (DFT) to model hydrolysis mechanisms, focusing on the ester bond's susceptibility to acid-catalyzed cleavage. Pair computational results with experimental validation using forced degradation studies (0.1M HCl, 37°C). Identify intermediates via tandem MS and compare with in silico fragmentation patterns generated by tools like CFM-ID. This integrated approach reduces reliance on trial-and-error experimentation .

Q. How can researchers address reproducibility challenges in synthesizing this compound across laboratories?

  • Methodological Answer : Standardize protocols using detailed reaction descriptors (e.g., exact stoichiometry, stirring rates) and share raw data (TLC plates, NMR spectra) via open-access repositories. Implement inter-laboratory validation by distributing identical starting materials (e.g., E555395) and comparing yields/purity metrics. Statistical tools like coefficient of variation (CV) analysis can quantify reproducibility gaps .

Q. Data Management & Ethical Considerations

Q. What are best practices for documenting experimental data on this compound to ensure regulatory compliance?

  • Methodological Answer : Maintain electronic lab notebooks (ELNs) with timestamped entries, including raw instrument outputs (HPLC chromatograms, NMR FIDs) and metadata (column type, mobile phase composition). For regulatory submissions (e.g., ANDA), adhere to ALCOA+ principles (Attributable, Legible, Contemporaneous, Original, Accurate). Cross-reference data with certified standards (e.g., PubChem CID for structural verification) .

Q. How should ethical considerations be integrated into studies involving Enalaprilat tert-Butyl Eter metabolism in animal models?

  • Methodological Answer : Follow ARRIVE 2.0 guidelines for preclinical studies, including justification of sample sizes (power analysis) and humane endpoints. Obtain approval from institutional animal care committees (IACUC) and document anesthesia/analgesia protocols. For metabolite profiling, minimize animal use by sharing datasets via platforms like MetaboLights .

Properties

IUPAC Name

(2S)-2-[[(2S)-1-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-4-phenylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32N2O5/c1-15(23-17(20(26)27)13-12-16-9-6-5-7-10-16)19(25)24-14-8-11-18(24)21(28)29-22(2,3)4/h5-7,9-10,15,17-18,23H,8,11-14H2,1-4H3,(H,26,27)/t15-,17-,18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNFBUHZOXLSHBK-SZMVWBNQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCCC1C(=O)OC(C)(C)C)NC(CCC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N1CCC[C@H]1C(=O)OC(C)(C)C)N[C@@H](CCC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Enalaprilat tert-Butyl Ester
Reactant of Route 2
Enalaprilat tert-Butyl Ester
Reactant of Route 3
Reactant of Route 3
Enalaprilat tert-Butyl Ester
Reactant of Route 4
Reactant of Route 4
Enalaprilat tert-Butyl Ester
Reactant of Route 5
Enalaprilat tert-Butyl Ester
Reactant of Route 6
Reactant of Route 6
Enalaprilat tert-Butyl Ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.